molecular formula C15H15N3O B15358414 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B15358414
M. Wt: 253.30 g/mol
InChI Key: KSSAKDGGARJLQI-UHFFFAOYSA-N
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Description

6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as phenyl-substituted pyrroles and propan-2-yl-substituted pyrimidines.

  • Cyclization Reactions: Cyclization steps are crucial to forming the pyrrolopyrimidine ring system. Cyclization can be achieved using various reagents and conditions, such as acid catalysts or high temperatures.

  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure its purity and structural integrity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and cost-effectiveness. Large-scale reactions may require specialized equipment and controlled environments to maintain consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.

  • Substitution: Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.

Medicine: The compound's medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolopyrimidine core and exhibit various biological activities.

  • Indole Derivatives: Indole derivatives also contain nitrogen-containing heterocycles and have shown clinical and biological applications.

Uniqueness: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific structural features and potential applications. Its unique combination of phenyl and propan-2-yl groups contributes to its distinct properties and reactivity.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H15N3O/c1-9(2)14-17-12-8-11(10-6-4-3-5-7-10)16-13(12)15(19)18-14/h3-9,16H,1-2H3,(H,17,18,19)

InChI Key

KSSAKDGGARJLQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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